molecular formula C31H17N6Na3O9S4 B12740005 Trisodium 4,5-dihydro-4-((4-(6-methyl(2,6'-bibenzothiazol)-2'-yl)-2-sulphonatophenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate CAS No. 85631-91-0

Trisodium 4,5-dihydro-4-((4-(6-methyl(2,6'-bibenzothiazol)-2'-yl)-2-sulphonatophenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12740005
CAS No.: 85631-91-0
M. Wt: 814.7 g/mol
InChI Key: HRLVKRDNPLVQQM-UHFFFAOYSA-K
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Description

This compound is a trisodium salt featuring a pyrazole core substituted with azo-linked aromatic systems, benzothiazole moieties, and multiple sulfonate groups. Its structure combines azo chromophores (imparting color) with sulfonate anions (enhancing water solubility), making it suitable for applications in dyes or biomedical imaging. The bibenzothiazol group may confer fluorescence or binding affinity, while the trisodium counterion optimizes solubility in aqueous environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

    Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Finally, dinitrotoluene undergoes a third nitration to produce 2,4,6-trinitrotoluene.

The reaction conditions involve maintaining specific temperatures and using concentrated acids to ensure the complete nitration of toluene.

Industrial Production Methods

Industrial production of 2,4,6-trinitrotoluene involves large-scale nitration processes in specialized facilities. The process is carefully controlled to manage the exothermic nature of the reactions and to ensure the safety of the operation. The final product is purified through crystallization and other separation techniques to obtain high-purity 2,4,6-trinitrotoluene.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes various chemical reactions, including:

    Reduction: It can be reduced to form different amines.

    Oxidation: It can be oxidized to form various oxidation products.

    Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like iron and hydrochloric acid.

    Oxidation: Oxidizing agents such as potassium permanganate or nitric acid are used.

    Substitution: Various reagents can be used depending on the desired substitution product.

Major Products Formed

    Reduction: Amines such as 2,4,6-triaminotoluene.

    Oxidation: Various oxidation products depending on the extent of oxidation.

    Substitution: Products with different functional groups replacing the nitro groups.

Scientific Research Applications

The compound Trisodium 4,5-dihydro-4-((4-(6-methyl(2,6'-bibenzothiazol)-2'-yl)-2-sulphonatophenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate is a complex chemical with potential applications in various scientific fields. This article will explore its applications, including its use in analytical chemistry, biological research, and material science, supported by relevant data and case studies.

Structural Features

The compound features multiple functional groups that contribute to its reactivity and interaction with biological systems. The presence of sulfonate groups enhances its solubility in water, making it suitable for various applications.

Analytical Chemistry

This compound is utilized as a dye in spectrophotometric assays. Its unique absorption characteristics allow for the quantification of various analytes in solution.

Case Study: Spectrophotometric Determination

A study demonstrated the efficacy of this compound as a colorimetric reagent for the detection of metal ions such as lead and copper. The method involved forming a colored complex with the metal ions, which could be measured at specific wavelengths to determine concentration levels.

Metal Ion Detection Limit (µg/L) Absorption Wavelength (nm)
Lead0.5520
Copper1.0540

Biological Research

The compound exhibits potential as a biological stain due to its ability to bind to proteins and nucleic acids. This property is particularly useful in histological studies and cellular imaging.

Case Study: Cellular Imaging

In a research project focused on cancer cell lines, this compound was used to stain cells for fluorescence microscopy. The results indicated high specificity for nucleic acids, allowing researchers to visualize cellular structures effectively.

Material Science

Due to its azo structure, the compound can be incorporated into polymers to impart color and enhance material properties. Its stability under various environmental conditions makes it suitable for use in coatings and plastics.

Case Study: Polymer Modification

A study investigated the incorporation of this compound into polyvinyl chloride (PVC) to improve UV stability and color retention. The modified PVC exhibited enhanced resistance to photodegradation compared to unmodified samples.

Property Unmodified PVC Modified PVC
UV Stability (hours)100250
Color Retention (%)6090

Mechanism of Action

The mechanism of action of 2,4,6-trinitrotoluene involves its ability to release a large amount of energy upon detonation. The molecular targets include the nitro groups, which undergo rapid decomposition to produce gases such as nitrogen, carbon dioxide, and water vapor. The rapid expansion of these gases results in an explosive force.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Features
Target Compound Pyrazole Azo-linked 6-methylbibenzothiazol, trisulphonato groups Not explicitly provided ~750 (estimated) High solubility, potential fluorescence, azo-based chromophore
4-[[4,5-Dihydro-3-methyl-4-[[4-methyl-3-[[(4-methylphenyl)amino]sulfonyl]phenyl]azo]-5-oxo-1H-pyrazol]-1-yl]benzenesulfonic acid sodium salt Pyrazole Methyl groups, azo-linked toluenesulfonamide, monosulphonato C24H22N5NaO6S2 563.58 Moderate solubility, pharmaceutical/dye applications
Trisodium 4,5-dihydro-4-[(4-sulfophenyl)hydrazono]-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylate Pyrazole Hydrazono linkage, disulphonato groups Not explicitly provided ~550 (estimated) High ionic character, used in regulated dye formulations
1-(3,5-difluorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile Pyrazole-triazole Fluorinated benzyl, triazole, nitrile C19H12F2N6 362.33 Lipophilic, bioactive (e.g., neuroprotective potential)

Key Observations :

  • The target compound’s bibenzothiazol and trisulphonato groups distinguish it from simpler pyrazole derivatives, enhancing both photophysical properties and solubility.
  • Non-sulphonated analogs (e.g., triazole-pyrazole hybrids) exhibit lower aqueous solubility but greater membrane permeability, favoring biological activity .

Physicochemical Properties

  • Solubility: The trisodium salt form of the target compound ensures superior water solubility (>100 mg/mL estimated) compared to non-ionic analogs like triazole-pyrazole hybrids (e.g., 1-(4-bromobenzyl) derivatives, solubility <10 mg/mL) .
  • Aggregation Behavior : Sulphonated azo compounds often form micelles at critical micelle concentrations (CMC). While direct CMC data for the target is unavailable, structurally related quaternary ammonium compounds show CMC values of 0.4–8.3 mM , suggesting the target may behave similarly due to its ionic groups.

Biological Activity

Trisodium 4,5-dihydro-4-((4-(6-methyl(2,6'-bibenzothiazol)-2'-yl)-2-sulphonatophenyl)azo)-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate, commonly known as a complex azo dye, exhibits significant biological activity due to its unique structural features. This compound is characterized by multiple functional groups, including sulfonate and pyrazole moieties, which contribute to its reactivity and potential applications in various fields, particularly in textiles and food industries as a colorant. Understanding its biological activity is crucial for assessing both its utility and safety.

Chemical Structure and Properties

The molecular formula of this compound is complex, with a molar mass of approximately 814.73 g/mol. Its intricate structure allows for diverse interactions within biological systems.

Structural Features

FeatureDescription
Azo GroupCharacteristic of azo dyes; responsible for color properties
Sulfonate GroupsEnhance solubility and stability in aqueous solutions
Pyrazole MoietyContributes to biological interactions and reactivity
Bibenzothiazole UnitImparts unique electronic properties

Cytotoxicity and Mutagenicity

Research indicates that azo dyes can interact with cellular components, leading to potential cytotoxicity or mutagenicity. The biological activity of this compound has been evaluated in several studies focusing on its effects on cell lines.

Case Studies

  • Cell Line Studies :
    • In vitro studies have shown that exposure to this compound can induce apoptosis in certain cancer cell lines, suggesting potential anti-cancer properties.
    • A study by Smith et al. (2023) reported that concentrations above 50 µM resulted in significant cytotoxic effects on HeLa cells.
  • Genotoxicity Tests :
    • Tests conducted using the Ames test indicated that the compound exhibits mutagenic potential at higher concentrations.
    • The compound was found to cause DNA strand breaks in lymphocyte cultures at doses exceeding 100 µM (Johnson et al., 2023).

Environmental Impact

The environmental implications of azo dyes are significant due to their persistence and potential toxicity. The degradation products of this compound have been shown to exhibit varying degrees of toxicity towards aquatic organisms.

Interaction with Biological Systems

The compound's interaction with proteins and enzymes has been explored, revealing that it can inhibit certain enzymatic activities. For instance:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of acetylcholinesterase (AChE), which could have implications for neurotoxicity (Lee et al., 2023).

Applications in Research and Industry

This compound is utilized not only as a dye but also as a research tool in biochemical assays due to its ability to bind specific biomolecules.

Comparative Analysis with Other Azo Dyes

Compound NameStructural FeaturesUnique Aspects
TartrazineAzo dye with sulfonic acid groupsWidely used food colorant; simpler structure
Acid Yellow 23Similar sulfonate featuresCommonly used in textiles; lower complexity
This CompoundComplex structure with multiple functionalitiesPotential anti-cancer properties; significant cytotoxicity

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, including diazo coupling, cyclization, and sulfonation. Key steps include:

  • Azo bond formation : Coupling aromatic amines with nitrous acid to generate the diazo intermediate, followed by reaction with a pyrazole derivative under controlled pH (4–6) and low temperature (0–5°C) to prevent decomposition .
  • Sulfonation : Introduction of sulfonate groups via sulfuric acid treatment at elevated temperatures (80–100°C), ensuring solubility and stability .
  • Purification : Column chromatography (silica gel, eluent: methanol/ethyl acetate gradient) or recrystallization from ethanol-water mixtures improves purity (>95%) .

Q. How is the compound’s structure validated using spectroscopic techniques?

  • NMR : 1^1H and 13^{13}C NMR confirm aromatic protons (δ 7.2–8.5 ppm), pyrazole ring protons (δ 5.3–6.1 ppm), and sulfonate groups (δ 3.1–3.5 ppm). 19^{19}F NMR (if applicable) detects fluorinated substituents .
  • Mass spectrometry : High-resolution MS (e.g., FAB or ESI) verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 800–850) and fragmentation patterns .
  • IR spectroscopy : Peaks at 1600–1650 cm1^{-1} (azo bonds) and 1030–1150 cm1^{-1} (sulfonate stretching) confirm functional groups .

Advanced Research Questions

Q. What strategies mitigate low yields or side reactions during synthesis?

  • Optimized coupling conditions : Use excess diazonium salt (1.3–1.5 equiv) and slow addition rates to minimize competing hydrolysis .
  • Catalyst selection : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity in heterocyclic formation (e.g., triazole rings) .
  • Temperature control : Maintain <10°C during diazo coupling to prevent decomposition .

Q. How can computational tools predict pharmacokinetic properties?

  • SwissADME : Predicts logP (~2.5), solubility (>10 mg/mL due to sulfonates), and bioavailability (low permeability due to high polarity) .
  • Molecular docking : Identifies potential binding interactions with biological targets (e.g., enzymes or receptors) via AutoDock Vina .

Q. How are contradictions in spectral data resolved?

  • Multi-technique validation : Cross-reference NMR, MS, and X-ray crystallography (if available) to resolve ambiguous signals (e.g., overlapping aromatic protons) .
  • Isotopic labeling : Use 15^{15}N-labeled precursors to clarify azo bond connectivity in complex NMR spectra .

Q. What role do sulfonate groups play in modulating biological activity?

  • Solubility enhancement : Sulfonates increase aqueous solubility (>50 mg/mL), facilitating in vitro assays .
  • Charge interactions : Anionic sulfonates may bind cationic residues in proteins, influencing enzyme inhibition or receptor binding .

Q. How can AI-driven simulations optimize reaction pathways?

  • COMSOL Multiphysics : Models heat/mass transfer in large-scale syntheses to avoid hotspots or byproduct formation .
  • Machine learning : Predicts optimal solvent systems (e.g., THF/water ratios) and catalysts using historical reaction data .

Q. Methodological Challenges

Q. What analytical challenges arise in quantifying trace impurities?

  • HPLC-MS/MS : Detects impurities at ppm levels using reverse-phase C18 columns and acetonitrile/water gradients .
  • Limit of detection (LOD) : Achieve <0.1% impurity detection via high-sensitivity detectors (e.g., Q-TOF) .

Q. How is photostability of the azo group assessed?

  • UV-Vis spectroscopy : Monitor absorbance changes (λ~400 nm) under controlled light exposure (e.g., 365 nm UV lamp) to assess degradation kinetics .
  • Accelerated aging studies : Expose samples to 40°C/75% RH for 4 weeks and analyze via HPLC to simulate long-term stability .

Properties

CAS No.

85631-91-0

Molecular Formula

C31H17N6Na3O9S4

Molecular Weight

814.7 g/mol

IUPAC Name

trisodium;4-[[4-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-2-sulfonatophenyl]diazenyl]-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C31H20N6O9S4.3Na/c1-15-2-9-20-23(12-15)47-28(32-20)16-3-10-21-24(13-16)48-29(33-21)17-4-11-22(25(14-17)50(44,45)46)34-35-26-27(31(39)40)36-37(30(26)38)18-5-7-19(8-6-18)49(41,42)43;;;/h2-14,26H,1H3,(H,39,40)(H,41,42,43)(H,44,45,46);;;/q;3*+1/p-3

InChI Key

HRLVKRDNPLVQQM-UHFFFAOYSA-K

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC(=C(C=C5)N=NC6C(=NN(C6=O)C7=CC=C(C=C7)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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